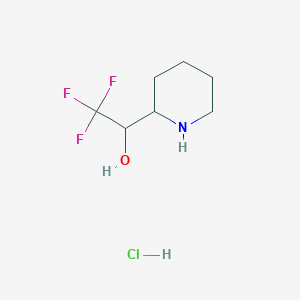

2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride” is a chemical compound with the CAS Number: 1283720-38-6 . It has a molecular weight of 219.63 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoro-1-(2-piperidinyl)ethanol hydrochloride . The InChI code for this compound is 1S/C7H12F3NO.ClH/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h5-6,11-12H,1-4H2;1H .Physical And Chemical Properties Analysis

The compound “2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 219.63 .Scientific Research Applications

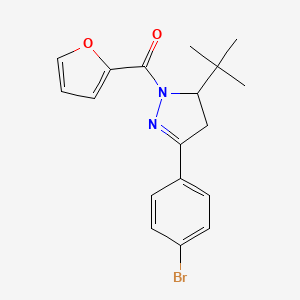

Aldosterone Synthase Inhibition

2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol has been identified as a potent aldosterone synthase inhibitor, effective in inhibiting both human and rodent CYP11B2 in the nano-molar range (Meguro et al., 2017).

Glycosyl Triflates Formation

1-Benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride form a powerful, metal-free thiophile that activates both armed and disarmed thioglycosides for conversion to glycosides, involving 2,4,6-tri-tert-butylpyrimidine (Crich & Smith, 2001).

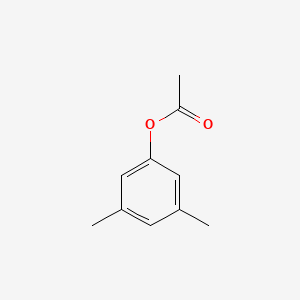

Lipase-Catalyzed Optical Resolution

The optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols was achieved using lipase-catalyzed enantioselective acetylation, highlighting the impact of substituent positioning on reactivity and enantioselectivity (Kato et al., 1995).

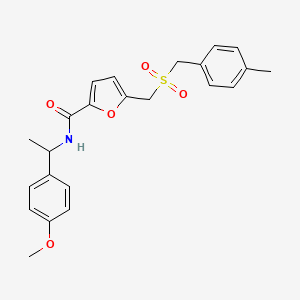

Cooperative Hydrogen Bond Formation

2-(1-Piperidine)ethanol and 2,6-dichloro-4-nitrophenol can form hydrogen-bonded complexes, indicating potential applications in molecular structure analysis and spectroscopy (Dega-Szafran et al., 2019).

Reaction Mechanisms in Organic Synthesis

Studies have explored the reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles, demonstrating diverse product formation and potential reaction pathways in organic synthesis (Li et al., 2006).

Safety and Hazards

properties

IUPAC Name |

2,2,2-trifluoro-1-piperidin-2-ylethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h5-6,11-12H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVSSMTUSPJGEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C(F)(F)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2364431.png)

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2364432.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)

![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)